molecular formula C22H28O3 B13447528 Acetyloxy Exemestane CAS No. 1160599-91-6

Acetyloxy Exemestane

Cat. No.: B13447528
CAS No.: 1160599-91-6
M. Wt: 340.5 g/mol
InChI Key: WLKIMCPTBYFJGB-RLZRBERESA-N
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Description

Acetyloxy Exemestane is a derivative of Exemestane, a steroidal aromatase inhibitor used primarily in the treatment of estrogen-receptor-positive breast cancer. Exemestane works by irreversibly binding to the aromatase enzyme, thereby inhibiting the conversion of androgens to estrogens, which is crucial for the growth of certain types of breast cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyloxy Exemestane typically involves the acetylation of Exemestane. The process begins with Exemestane, which is subjected to acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the acetyloxy derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its efficacy and safety for medical use .

Chemical Reactions Analysis

Types of Reactions

Acetyloxy Exemestane undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Acetyloxy Exemestane has a wide range of scientific research applications, including:

Mechanism of Action

Acetyloxy Exemestane exerts its effects by irreversibly binding to the active site of the aromatase enzyme. This binding prevents the enzyme from converting androgens to estrogens, thereby reducing the levels of estrogen in the body. The reduction in estrogen levels inhibits the growth of estrogen-receptor-positive breast cancer cells. The molecular targets involved include the aromatase enzyme and estrogen receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetyloxy Exemestane is unique due to its irreversible binding to the aromatase enzyme, which leads to permanent inhibition. This characteristic makes it more effective in reducing estrogen levels compared to reversible inhibitors like Anastrozole and Letrozole. Additionally, its steroidal structure allows it to mimic the natural substrate of the enzyme, leading to more efficient inhibition .

Properties

CAS No.

1160599-91-6

Molecular Formula

C22H28O3

Molecular Weight

340.5 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-6-methylidene-3-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C22H28O3/c1-13-11-16-17-5-6-20(25-14(2)23)22(17,4)10-8-18(16)21(3)9-7-15(24)12-19(13)21/h7,9,12,16-18,20H,1,5-6,8,10-11H2,2-4H3/t16-,17-,18-,20-,21+,22-/m0/s1

InChI Key

WLKIMCPTBYFJGB-RLZRBERESA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=C)C4=CC(=O)C=C[C@]34C)C

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CC(=C)C4=CC(=O)C=CC34C)C

Origin of Product

United States

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